N-Dodecanoyl-valine

Description

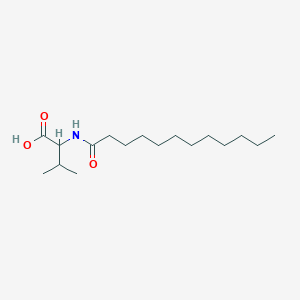

Structure

3D Structure

Properties

IUPAC Name |

2-(dodecanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHXCNGQDLRDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N Dodecanoyl Valine

Established Synthetic Routes for N-Dodecanoyl-valine Synthesis

The formation of the amide bond between the fatty acid and the amino acid is the central challenge in synthesizing this compound. Several established methods achieve this transformation, ranging from classic organic reactions to modern biocatalytic approaches.

The Schotten-Baumann reaction is a widely utilized and robust method for synthesizing amides from amines and acyl chlorides. iitk.ac.inorganic-chemistry.org This approach is frequently the primary chemical synthesis route for N-acyl amino acids in both laboratory and industrial settings. researchgate.netresearchgate.net The synthesis of this compound via this method involves the acylation of valine with dodecanoyl chloride (lauroyl chloride).

The reaction is typically performed under alkaline conditions, often in a two-phase solvent system consisting of water and an organic solvent. iitk.ac.in Valine is dissolved in an aqueous solution of a base, such as sodium hydroxide, which serves two main purposes: it deprotonates the amino group of valine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction. organic-chemistry.orgbyjus.com Dodecanoyl chloride, dissolved in an immiscible organic solvent, is then added to the aqueous solution. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nucleophilic amino group of valine attacks the electrophilic carbonyl carbon of the dodecanoyl chloride, forming a tetrahedral intermediate. iitk.ac.inchemistnotes.com This intermediate subsequently collapses, expelling a chloride ion to form the stable amide bond of this compound. chemistnotes.com

Table 1: Typical Schotten-Baumann Reaction Parameters for N-Acyl Amino Acid Synthesis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Amine Source | The amino acid to be acylated. | L-Valine or D-Valine |

| Acylating Agent | The activated fatty acid derivative. | Dodecanoyl chloride |

| Base | To deprotonate the amine and neutralize HCl. | Sodium Hydroxide (NaOH) |

| Solvent System | Typically a biphasic system. | Water and an organic solvent (e.g., diethyl ether) |

| Temperature | Reaction is often exothermic. | Room temperature or slightly below |

Despite its wide application, this method has drawbacks from a green chemistry perspective, as it involves the use of acyl chlorides, which are often produced using hazardous reagents like phosgene (B1210022) or thionyl chloride, and can generate significant waste streams. uni-duesseldorf.denih.gov

Direct neutralization, or direct condensation, offers a more atom-economical route to this compound by reacting dodecanoic acid directly with valine. This method avoids the pre-activation of the fatty acid into a more reactive derivative like an acyl chloride. researchgate.net The primary challenge of this approach is the removal of the water molecule formed during the amide bond formation to drive the reaction equilibrium toward the product.

This synthesis is typically conducted at high temperatures (often above 170°C) to facilitate dehydration. researchgate.net To improve the yield, the reaction can be carried out under a nitrogen atmosphere while continuously removing the generated water. researchgate.net While this method is conceptually simpler and avoids the use of halogenated reagents, the harsh reaction conditions can sometimes lead to side reactions or racemization of the chiral amino acid center. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction under milder conditions, but this generates a stoichiometric amount of dicyclohexylurea waste. chalmers.se

In response to the demand for more sustainable chemical processes, enzymatic methods for synthesizing N-acyl amino acids have been developed. bbwpublisher.com These biocatalytic approaches offer mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical syntheses. researchgate.netnih.gov Enzymes such as lipases and aminoacylases are effective catalysts for this transformation. uni-duesseldorf.denih.gov

The enzymatic synthesis often proceeds via a reverse hydrolysis mechanism, where the enzyme catalyzes the condensation of a fatty acid and an amino acid in an aqueous or non-conventional solvent system. researchgate.net For example, lipases can catalyze the synthesis of N-acyl amino acids in aqueous media or glycerol-water systems. nih.govresearchgate.net Some strategies involve the in-situ formation of fatty acid esters (e.g., glycerol (B35011) esters) which then undergo enzyme-catalyzed aminolysis to form the final N-acyl amino acid product with high conversion rates. nih.gov Aminoacylases, particularly from microbial sources like Streptomyces or Burkholderia species, have also shown significant promise, exhibiting activity towards a range of amino acids and long-chain fatty acids. uni-duesseldorf.denih.gov

These green chemistry pathways avoid hazardous reagents and solvents, operate at lower temperatures, and often exhibit high stereoselectivity, making them an attractive alternative for producing compounds like this compound. nih.govresearchgate.net

Synthesis and Characterization of Stereoisomers and Chiral Derivatives

Valine possesses a chiral center at its α-carbon, existing as two enantiomers: L-valine and D-valine. Consequently, this compound can exist as two distinct stereoisomers: N-Dodecanoyl-L-valine and N-Dodecanoyl-D-valine. The biological and physicochemical properties of these enantiomers can differ significantly.

The synthesis of a specific stereoisomer is achieved by using the corresponding enantiomerically pure amino acid as the starting material. For instance, reacting L-valine with dodecanoyl chloride yields N-Dodecanoyl-L-valine, while starting with D-valine, which can be prepared through chemical resolution or microbial methods, yields N-Dodecanoyl-D-valine. google.comresearchgate.net Most synthetic methods, including the Schotten-Baumann reaction and enzymatic pathways, are generally mild enough to preserve the stereochemical integrity of the α-carbon.

The characterization and differentiation of these stereoisomers are critical. Key analytical techniques include:

Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. This technique can confirm the enantiomeric identity and purity of the synthesized product.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating and quantifying enantiomers. wvu.edursc.org This allows for the determination of enantiomeric excess (ee) in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents, it is sometimes possible to distinguish between enantiomers in an NMR spectrum.

Preparation of this compound Analogues and Related Amphiphiles

The amphiphilic properties of this compound can be systematically tuned by modifying either the hydrophobic fatty acid tail or the hydrophilic amino acid headgroup. This leads to a wide range of analogues and related amphiphiles with diverse properties.

Table 2: Examples of this compound Analogues

| Analogue Type | Modification | Example Compound |

|---|---|---|

| Varying Acyl Chain Length | Change the length of the fatty acid chain. | N-Octanoyl-valine (C8), N-Hexadecanoyl-valine (C16) |

| Varying Amino Acid | Substitute valine with other amino acids. | N-Dodecanoyl-glycine, N-Dodecanoyl-leucine, N-Dodecanoyl-glutamic acid |

| Gemini Surfactants | Dimerization of the amphiphile structure. | Linking two N-acyl amino acid units via a spacer. nih.gov |

| Cationic Derivatives | Using a basic amino acid. | N-Dodecanoyl-arginine, N-Dodecanoyl-lysine |

The synthesis of these analogues generally follows the same routes described for this compound. For example, a series of N-acyl valine derivatives can be prepared by reacting valine with different acyl chlorides (e.g., octanoyl chloride, hexadecanoyl chloride). Similarly, a family of N-dodecanoyl amino acids can be synthesized by reacting dodecanoyl chloride with various amino acids such as glycine, alanine (B10760859), phenylalanine, or glutamic acid. researchgate.net The choice of the amino acid headgroup significantly influences the properties of the resulting surfactant, such as its charge, hydrogen-bonding capacity, and pH-dependent behavior. researchgate.netnih.gov

Chemical Modifications and Functionalization for Targeted Research Applications

The this compound molecule possesses a free carboxylic acid group, which serves as a prime site for further chemical modification and functionalization. These modifications can be used to attach reporter groups, link the molecule to other structures, or alter its physicochemical properties for specific research applications.

A common modification is the esterification of the carboxyl group. Reacting this compound with an alcohol (e.g., methanol (B129727), ethanol) under acidic conditions or using coupling agents can produce the corresponding ester. For instance, amino acid methyl esters can be conveniently prepared using trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This converts the anionic carboxylate group into a neutral ester, which can significantly alter the molecule's solubility and amphiphilic balance. One specific example is the synthesis of N-lauroyl-L-arginine ethyl ester (LAE), a cationic surfactant, which involves esterification of the carboxylic group. nih.gov

Another key functionalization is amidation . The carboxyl group can be activated and reacted with a primary or secondary amine to form a new amide bond, yielding an this compound amide. This strategy can be used to attach fluorescent labels, biotin (B1667282) tags, or link the molecule to peptides or polymers. These derivatization reactions expand the utility of this compound beyond its intrinsic properties, enabling its use as a building block for more complex molecular architectures in materials science and biomedical research.

Advanced Analytical and Spectroscopic Characterization Techniques for N Dodecanoyl Valine

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide a detailed view of the molecular architecture of N-Dodecanoyl-valine by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the dodecanoyl chain and the valine moiety are observed.

Dodecanoyl Chain: The terminal methyl group (CH₃) of the fatty acid chain typically appears as a triplet around 0.8-0.9 ppm. The methylene (B1212753) groups (CH₂) of the long alkyl chain produce a large, overlapping multiplet in the region of 1.2-1.6 ppm. The methylene group adjacent to the carbonyl group (α-CH₂) is deshielded and appears as a triplet around 2.2-2.4 ppm.

Valine Moiety: The α-proton of the valine residue, being adjacent to the amide nitrogen and the carboxyl group, is shifted downfield and typically appears as a doublet of doublets or a multiplet. The β-proton, a methine (CH) group, also gives rise to a multiplet. The two diastereotopic methyl groups of the isopropyl side chain of valine are magnetically non-equivalent and therefore exhibit separate signals, often as doublets, in the upfield region of the spectrum. chemicalbook.comchemicalbook.com The amide proton (NH) signal can vary in its chemical shift and may be broadened due to exchange processes.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.org

Dodecanoyl Chain: The carbonyl carbon of the amide group is significantly deshielded and appears in the downfield region, typically around 170-180 ppm. libretexts.orgchemicalbook.com The carbons of the long alkyl chain resonate in the upfield region, with the terminal methyl carbon appearing at approximately 14 ppm and the methylene carbons showing a series of peaks between 20 and 40 ppm. libretexts.org

Valine Moiety: The carboxyl carbon of the valine residue also appears in the downfield region, often at a slightly different chemical shift than the amide carbonyl. libretexts.orgchemicalbook.com The α-carbon of valine is found in the range of 50-60 ppm. libretexts.org The β-carbon and the two non-equivalent methyl carbons of the isopropyl group will have distinct chemical shifts in the upfield region. libretexts.orglibretexts.org

Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments can be employed to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further aiding in the complete assignment of the ¹³C spectrum. libretexts.org

Interactive Data Table: Typical NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Dodecanoyl -CH₃ | ~0.8-0.9 (t) | ~14 |

| Dodecanoyl -(CH₂)n- | ~1.2-1.6 (m) | ~20-40 |

| Dodecanoyl -CH₂-CO- | ~2.2-2.4 (t) | ~35-40 |

| Dodecanoyl -CO-NH- | - | ~170-180 |

| Valine α-CH | Multiplet | ~50-60 |

| Valine β-CH | Multiplet | ~30-35 |

| Valine γ-CH₃ (x2) | Doublets | ~18-20 |

| Valine -COOH | - | ~175-185 |

| Valine -NH- | Variable | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. t = triplet, m = multiplet.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying characteristic functional groups. libretexts.org In this compound, key vibrational modes include:

N-H Stretching: The amide N-H bond exhibits a characteristic stretching vibration, typically in the region of 3300-3500 cm⁻¹. utdallas.edu Its position and shape can be influenced by hydrogen bonding.

C-H Stretching: The C-H bonds of the dodecanoyl chain and the valine residue show strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org

C=O Stretching: Two distinct carbonyl (C=O) stretching vibrations are expected. The amide I band, primarily due to the C=O stretch of the amide group, is a very strong and sharp absorption typically found around 1630-1680 cm⁻¹. The C=O stretch of the carboxylic acid group appears at a higher frequency, usually in the range of 1700-1725 cm⁻¹. utdallas.edu

O-H Stretching: The O-H stretch of the carboxylic acid group gives a very broad absorption band over a wide range, often from 2500 to 3300 cm⁻¹, which may overlap with the C-H stretching bands. utdallas.edu

N-H Bending: The amide II band, which arises from a combination of N-H bending and C-N stretching, is typically observed around 1510-1570 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. asianjournalofphysics.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the carbon backbone of the dodecanoyl chain, which consists of many C-C single bonds that are strong Raman scatterers. spectroscopyonline.com The C-H and C=O stretching vibrations are also observable in the Raman spectrum. spectroscopyonline.commdpi.com The ability to perform analysis in aqueous solutions with minimal interference from water is a significant advantage of Raman spectroscopy. asianjournalofphysics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk In organic molecules, these transitions typically involve π electrons and non-bonding (n) electrons. shu.ac.ukslideshare.net

For this compound, the primary chromophores are the carbonyl groups of the amide and carboxylic acid functionalities. These groups can undergo n → π* transitions. uzh.ch These transitions are generally of low intensity and occur at wavelengths in the UV region, typically between 200-300 nm. shu.ac.uk The long saturated alkyl chain of the dodecanoyl group does not absorb in the conventional UV-Vis range. shu.ac.uk The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity. shu.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. libretexts.org

Upon ionization, this compound will produce a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, which confirms its molecular weight. The high-resolution mass spectrometry can determine the elemental composition of the molecule with high accuracy.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for N-acyl amino acids include:

Cleavage of the amide bond: This is a characteristic fragmentation that results in ions corresponding to the acylium ion of the fatty acid and the protonated amino acid.

Loss of water and/or carbon monoxide: The protonated molecule can lose a molecule of water ([M+H - H₂O]⁺) or subsequently a molecule of carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov

Cleavage within the alkyl chain: The long dodecanoyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Fragmentation of the valine side chain: The isopropyl group of the valine residue can also fragment.

The specific fragmentation pattern can be used to confirm the identity of both the fatty acid and the amino acid components of the molecule. nih.gov

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or complex biological samples, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. shimadzu.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. creative-proteomics.com

In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com this compound, being an amphiphilic molecule with a long non-polar alkyl chain, will have a significant retention time on a reversed-phase column. The separation is based on the hydrophobic interactions between the dodecanoyl chain and the stationary phase.

The detection of this compound can be achieved using several types of detectors:

UV Detector: As this compound has chromophores (carbonyl groups), it can be detected by UV absorbance at low wavelengths, typically around 200-210 nm. shimadzu.com

Charged Aerosol Detector (CAD): This detector provides a more uniform response for non-volatile compounds, regardless of their chromophoric properties, and can offer high sensitivity. thermofisher.com

Mass Spectrometer (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity, allowing for both separation and definitive identification based on mass-to-charge ratio and fragmentation patterns. mdpi.com

The retention time of this compound in an HPLC system is a characteristic property under specific conditions (column, mobile phase composition, flow rate, and temperature) and can be used for its identification and quantification.

Micellar Electrokinetic Chromatography (MEKC) for Enantiomeric Resolution

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique used for the enantiomeric resolution of chiral compounds. In the case of amino acid derivatives, chiral surfactants are often employed as pseudostationary phases to achieve separation. Sodium N-dodecanoyl-L-valinate (SDVal), a chiral surfactant derived from L-valine, has proven effective in this regard.

Research has demonstrated the successful enantiomeric resolution of various phenylthiohydantoin (PTH)-DL-amino acids using MEKC with SDVal as the chiral selector. nih.gov For instance, PTH-DL-methionine, which could not be resolved using an SDVal solution alone, was successfully separated into its enantiomers by incorporating methanol into the SDVal solution. nih.gov Further studies showed that the addition of urea (B33335) to the SDVal/methanol solutions significantly improved the peak shapes of the separated enantiomers. nih.gov This indicates that the composition of the background electrolyte is a critical factor in optimizing chiral separations.

The general principle involves the differential partitioning of the enantiomers into the chiral micelles formed by the surfactant. The multiple interactions necessary for chiral discrimination, such as hydrogen bonding and steric interactions, are facilitated by the structure of the chiral surfactant. iitkgp.ac.in The choice of buffer pH is also crucial, as it affects the ionization state of the analytes and the surfactant, thereby influencing the separation. google.com While direct enantiomeric separation of this compound itself is less commonly detailed, the successful application of its sodium salt (SDVal) as a chiral selector for other amino acid derivatives underscores the utility of MEKC in resolving such chiral compounds. nih.govnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique for investigating the crystalline structure of materials. anton-paar.com It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. drawellanalytical.com The technique is based on the principle of Bragg's Law (nλ = 2dsinθ), which describes the conditions for constructive interference of X-rays scattered by the parallel planes of atoms in a crystal. anton-paar.comusp.org By measuring the angles (θ) at which diffraction peaks occur, the spacing (d) between atomic planes can be determined, allowing for the elucidation of the crystal structure. drawellanalytical.com Two primary XRD techniques are employed for the characterization of crystalline solids like this compound: single-crystal XRD and powder XRD. anton-paar.com

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement, molecular conformation, and intermolecular interactions within a single crystal. uhu-ciqso.es This technique requires a high-quality single crystal of the material, typically at least 0.02 mm in size. uhu-ciqso.es

For N-acyl-L-amino acid derivatives, including N-dodecanoyl-L-valine, SC-XRD studies reveal detailed structural information. A recent study determined the crystal structure of an N-dodecanoyl-L-valine derivative (5-Val), which crystallized in the orthorhombic space group P2₁2₁2₁. mdpi.com The analysis showed that the propan-2-yl fragment of the valine residue was disordered over two positions. mdpi.com

Table 1: Crystallographic Data for an N-Dodecanoyl-L-valine Derivative (5-Val)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₃₃NO₃ |

| Molecular Weight | 299.44 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Data sourced from a study on low-molecular-weight organogelators based on N-dodecanoyl-L-amino acids. mdpi.com

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials, providing information on phase composition, crystallographic purity, and lattice parameters of the bulk sample. anton-paar.comusp.org Instead of a single crystal, a finely ground powder containing a vast number of randomly oriented crystallites is used. usp.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material. scielo.org.mx

PXRD is instrumental in confirming the crystalline nature of synthesized materials like L-valine derivatives. scholarsresearchlibrary.comresearchgate.net The diffraction pattern consists of a series of peaks at specific 2θ angles, with the position and intensity of each peak being characteristic of the material's crystal structure. scielo.org.mx By indexing these peaks, the unit cell parameters of the crystalline phase can be determined and compared to known standards or data from single-crystal analysis. researchgate.net

For this compound, PXRD would be used to verify the bulk purity of a synthesized batch, identify any polymorphic forms, and study phase transitions under different conditions (e.g., temperature or humidity). While specific PXRD patterns for this compound are not widely published, the methodology is standard for the characterization of such crystalline organic compounds. usp.orgrsc.org

Calorimetric Methods for Thermodynamic Characterization of Interactions

Calorimetric methods, such as Differential Scanning Calorimetry (DSC), are essential for studying the thermodynamic properties of materials, including the interactions and phase transitions of this compound. oup.comtainstruments.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. news-medical.net This allows for the determination of thermodynamic parameters associated with processes like melting and solid-state transitions.

A calorimetric investigation of N-acyl amino acids revealed key thermodynamic differences between the optically active (L-isomer) and racemic (DL-isomer) forms of N-dodecanoylvaline. oup.com The study found that the melting point of N-dodecanoyl-L-valine was higher than that of its racemic counterpart. oup.com Furthermore, the enthalpy (ΔHfus) and entropy (ΔSfus) of fusion were larger for the L-isomer, indicating a more stable and ordered crystalline structure compared to the racemic compound. oup.com These differences in thermodynamic quantities were more pronounced for N-dodecanoylvaline compared to derivatives with smaller amino acid residues like alanine (B10760859). oup.com

Isothermal Titration Calorimetry (ITC) is another powerful technique used to provide a complete thermodynamic profile of binding interactions in a single experiment, measuring parameters such as enthalpy (ΔH), entropy (ΔS), binding affinity (Ka), and stoichiometry (n). nih.gov While specific ITC studies on this compound are not prevalent, this method could be applied to characterize its interaction with other molecules, such as its binding to proteins or its self-assembly into micelles in solution. nih.govnih.gov

Table 2: Thermodynamic Data for the Fusion of this compound Isomers

| Compound | Melting Point (Tm) / K | Enthalpy of Fusion (ΔHfus) / kJ mol⁻¹ | Entropy of Fusion (ΔSfus) / J K⁻¹ mol⁻¹ |

|---|---|---|---|

| N-Dodecanoyl-L-valine | 390.2 | 53.1 | 136 |

| N-Dodecanoyl-DL-valine | 380.1 | 42.7 | 112 |

Data obtained from a calorimetric investigation of N-acyl amino acids. oup.com

Supramolecular Chemistry and Self Assembly Phenomena of N Dodecanoyl Valine

Micellization Behavior in Aqueous and Non-Aqueous Media

In solution, individual surfactant molecules of N-Dodecanoyl-valine can spontaneously assemble into thermodynamically stable aggregates known as micelles once a specific concentration is reached. mdpi.com This process is a strategy to minimize the unfavorable contact between the hydrophobic tails and the surrounding polar solvent. mdpi.com

The critical micelle concentration (CMC) is the minimum concentration at which surfactant molecules begin to form micelles. It represents a key parameter in characterizing surfactant behavior. The CMC can be identified by an abrupt change in various physicochemical properties of the solution as a function of surfactant concentration. umcs.pl Common experimental techniques for determining the CMC include surface tensiometry, conductometry, and fluorescence spectroscopy. nih.govacs.orgrsc.org

For sodium N-dodecanoyl-valinate, the CMC is influenced by the presence of electrolytes in the solution. Studies using the Corrin-Harkins plot show that the CMC decreases with the addition of sodium chloride (NaCl). nih.gov This effect is attributed to the screening of electrostatic repulsion between the anionic headgroups by the counterions (Na⁺), which promotes aggregation at lower surfactant concentrations. mdpi.comnih.gov

Table 1: Critical Micelle Concentration (CMC) of Sodium N-Dodecanoyl-valinate in NaCl Solutions This interactive table summarizes the effect of NaCl concentration on the CMC of Sodium N-Dodecanoyl-valinate.

| NaCl Concentration (mol/L) | Critical Micelle Concentration (CMC) | Reference |

|---|

The aggregation number (N) refers to the average number of surfactant molecules present in a single micelle. This parameter, along with the micelle's size and shape, can be characterized using techniques such as fluorescence quenching, dynamic light scattering (DLS), and small-angle neutron scattering (SANS). nih.govacs.org

For sodium N-dodecanoyl-valinate, the aggregation number is significantly affected by the concentration of added electrolytes like NaCl. In the absence of or at low concentrations of NaCl, the micelles are relatively small. However, as the NaCl concentration increases past a certain point (the first breakpoint), a steep increase in the aggregation number occurs, indicating micellar growth. nih.gov This growth happens at a lower NaCl concentration for N-dodecanoyl derivatives with larger, more hydrophobic amino acid residues. nih.gov The hydrophobicity of the amino acid residue is a dominant factor in this process. nih.gov

Table 2: Micellar Growth of Sodium N-Dodecanoyl-valinate as a Function of NaCl Concentration This interactive table outlines the relationship between NaCl concentration and the micellar aggregation number (N) for Sodium N-Dodecanoyl-valinate.

| NaCl Concentration Range | Observation | Reference |

|---|---|---|

| Above the first breakpoint | The aggregation number (N) increases steeply. | nih.gov |

The formation and properties of this compound micelles are sensitive to environmental conditions.

pH: The pH of the aqueous solution directly impacts the ionization state of the carboxylic acid headgroup of this compound. At low pH, the carboxyl group (–COOH) is protonated and neutral, whereas at higher pH, it becomes deprotonated (–COO⁻), conferring an anionic charge. This change in headgroup charge significantly alters the electrostatic repulsion between surfactant molecules at the micelle surface. mdpi.com Increased repulsion at higher pH values can lead to a higher CMC and smaller aggregation numbers, as more energy is required to bring the charged headgroups into close proximity. mdpi.com

Temperature: Temperature influences the hydrophobic interactions that drive micellization. For many ionic surfactants, the CMC shows little dependence on temperature over a certain range. nih.gov However, the thermodynamics of the process, such as the enthalpy of micellization, are highly temperature-dependent, which underscores the critical role of hydrophobic effects in the self-assembly process. nih.gov

Counterions: The presence of counterions, such as Na⁺ from NaCl, in a solution of anionic this compound has a pronounced effect on micellization. Counterions accumulate near the charged micellar surface, effectively neutralizing some of the headgroup charges and reducing electrostatic repulsion. mdpi.com This screening effect lowers the CMC and promotes the growth of micelles into larger, and sometimes non-spherical, structures. acs.orgnih.gov Studies on sodium N-dodecanoyl-valinate have shown that increasing the NaCl concentration not only lowers the CMC but also increases the micellar aggregation number. nih.gov

Gelation Properties and Organogel/Hydrogel Formation

This compound is classified as a low-molecular-weight gelator (LMWG), capable of forming gels in both water (hydrogels) and organic solvents (organogels). mdpi.comnih.gov This gelation arises from the hierarchical self-assembly of the gelator molecules into a three-dimensional self-assembled fibrillar network (SAFIN) that immobilizes the solvent molecules within its interstices. mdpi.commdpi.com

The formation of both organogels and hydrogels by this compound is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.compjmhsonline.com

Organogel Formation: The typical mechanism for forming an organogel involves dissolving the this compound in a suitable non-polar organic solvent at an elevated temperature. mdpi.com Upon cooling, the solubility of the gelator decreases, prompting the molecules to self-assemble into long, thin fibers. mdpi.com These fibers entangle and cross-link to create a 3D network that traps the solvent, resulting in the formation of a semi-solid gel. pjmhsonline.com The hydrophilic parts of the amphiphilic gelator molecules interact with each other, contributing to the stability of the gel network, while the hydrophobic dodecanoyl chains interact with the non-polar solvent. mdpi.comresearchgate.net

Hydrogel Formation: In aqueous media, hydrogel formation can often be triggered by a change in environmental conditions, such as adjusting the pH. mdpi.com For this compound, altering the pH changes the ionization state of the carboxylic acid headgroup. This modification of charge can trigger a self-assembly process, leading to the formation of a fibrous network held together primarily by hydrogen bonds between the amide and carboxylic acid groups, as well as hydrophobic interactions between the alkyl chains. researchgate.netmdpi.com The resulting network entraps a large amount of water, forming the hydrogel.

The specific arrangement of molecules within the gel network can be understood by analyzing the crystal structure and the energetic interactions between molecules. This involves identifying supramolecular synthons—robust and predictable patterns of intermolecular interactions that act as the building blocks of the larger assembly. mdpi.com

A detailed study of the crystal structure of N-dodecanoyl-L-amino acids revealed key insights into the gelation behavior of this compound. mdpi.com

Supramolecular Synthons: In the crystalline state, this compound molecules form a specific, cyclic supramolecular synthon denoted as R⁴₄(20). mdpi.com This synthon is a tetrameric arrangement stabilized by a network of strong hydrogen bonds involving the carboxylic acid and amide functionalities of four adjacent molecules. mdpi.com The presence of this and other synthons dictates the packing of the molecules into lamellar self-assemblies, which then extend to form the fibers of the gel network. mdpi.com

Role of Non-Covalent Interactions in Self-Assembly

The spontaneous organization of this compound into complex structures is governed by a delicate balance of several non-covalent interactions. nih.gov These interactions, though individually weak, collectively dictate the formation and stability of the resulting assemblies. mdpi.com The primary forces at play include hydrogen bonding, hydrophobic effects, and to a lesser extent, electrostatic interactions and van der Waals forces.

Hydrogen Bonding: Hydrogen bonds are crucial directional interactions that contribute significantly to the formation of ordered structures in self-assembling systems. mdpi.commdpi.com In this compound, the amide linkage and the carboxylic acid group of the valine headgroup are capable of forming strong hydrogen bonds. mdpi.comnih.gov These interactions between adjacent molecules lead to the formation of extended networks, which are fundamental to the stability of fibrillar and lamellar structures. nih.govmdpi.com The presence of both hydrogen bond donors (N-H) and acceptors (C=O) facilitates the creation of a robust hydrogen-bonding network, a key factor in the gelation process observed in some N-dodecanoyl-L-amino acid derivatives. mdpi.com

Hydrophobic Effects: The hydrophobic effect is a primary driving force for the self-assembly of amphiphilic molecules like this compound in aqueous environments. nih.govcore.ac.uk The long, nonpolar dodecanoyl (C12) tail avoids contact with water molecules, leading to its sequestration into the core of the aggregates. core.ac.uknih.gov This minimizes the disruption of the water's hydrogen-bonding network and is a thermodynamically favorable process. core.ac.uk The aggregation of the hydrophobic tails drives the initial formation of micelles, vesicles, or other assemblies, effectively shielding the nonpolar chains from the aqueous surroundings. nih.gov

π-π Stacking: While this compound itself lacks aromatic rings for significant π-π stacking, this interaction is a critical factor in the self-assembly of other amino acid derivatives, particularly those containing aromatic residues like phenylalanine or tyrosine. mdpi.combeilstein-journals.org In such systems, the stacking of aromatic rings contributes to the stability of the resulting fibrillar or crystalline structures. mdpi.com For this compound, this interaction is not a primary driver of self-assembly.

Vesicle Formation and Stability in Model Systems

This compound and similar amino acid-based surfactants can spontaneously form vesicles in aqueous solutions. whiterose.ac.uk These vesicles are closed, bilayer structures that enclose an aqueous core, making them valuable as model membrane systems and for potential applications in delivery systems. acs.org The formation of stable vesicles is a result of the interplay between the hydrophobic interactions of the alkyl chains and the interactions of the polar headgroups. core.ac.uk

Characterization of Vesicle Morphology and Size

The morphology and size of vesicles formed from this compound and related compounds are typically characterized using a variety of microscopy and scattering techniques.

Transmission Electron Microscopy (TEM): TEM is a powerful tool for visualizing the morphology of vesicles. mdpi.comresearchgate.net Studies on similar systems have revealed the presence of spherical, closed vesicles. researchgate.net Cryo-TEM, in particular, allows for the observation of the structures in a near-native, hydrated state, providing detailed information about their lamellarity (number of bilayers). nih.gov

Dynamic Light Scattering (DLS): DLS is commonly used to determine the average size and size distribution of vesicles in a solution. researchgate.netfrontiersin.org This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. For vesicles, DLS can provide the hydrodynamic radius of the aggregates. researchgate.net

Nanoparticle Tracking Analysis (NTA): NTA is another method for determining the size distribution and concentration of nanoparticles in a liquid suspension. researchgate.net It visualizes and tracks individual particles, providing a number-based size distribution which can be complementary to the intensity-based results from DLS. frontiersin.orgresearchgate.net

The size of these vesicles can range from tens to hundreds of nanometers in diameter. mdpi.comresearchgate.net The specific size and morphology can be influenced by factors such as concentration, pH, temperature, and the presence of additives. acs.org

| Technique | Information Provided | Typical Observations for Vesicular Systems |

| Transmission Electron Microscopy (TEM) | Morphology, lamellarity, size | Spherical, bilayered structures |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution | Average particle size and polydispersity |

| Nanoparticle Tracking Analysis (NTA) | Number-based size distribution, concentration | Particle-by-particle size analysis |

Dynamics of Self-Assembly and Aggregate Formation

The formation of vesicles from this compound monomers is a dynamic process. Below a certain concentration, known as the critical vesicle concentration (CVC), the molecules exist predominantly as monomers in solution. As the concentration increases above the CVC, the hydrophobic effect drives the aggregation of the dodecanoyl chains, leading to the spontaneous formation of bilayer structures that close upon themselves to form vesicles. nih.gov

This process is thermodynamically driven, seeking to minimize the unfavorable interactions between the hydrophobic tails and water. The resulting vesicles are in dynamic equilibrium with the monomers in the surrounding solution. Fluorescence probe techniques are often employed to study the microenvironment and dynamics of these aggregates. researchgate.net For instance, probes like 1,6-diphenylhexatriene (DPH) can be used to assess the microviscosity or fluidity of the vesicle bilayer, providing insights into the packing of the lipid tails. researchgate.net The self-assembly can also be influenced by external stimuli such as pH, which can alter the charge of the headgroups and thus affect the packing and stability of the aggregates. researchgate.net

Structural Organization of Self-Assembled Systems

Beyond the formation of vesicles, this compound and its analogs can self-assemble into a variety of other ordered structures, including lamellar and fibrous architectures. The specific morphology adopted depends on factors like concentration, solvent conditions, and temperature. mdpi.comchemrxiv.org

Lamellar Structures: In the solid state and at higher concentrations in solution, N-dodecanoyl-L-amino acids have been shown to form lamellar self-assemblies. mdpi.comnih.gov In these structures, the molecules are arranged in bilayers, with the hydrophobic dodecanoyl chains interdigitated and the hydrophilic amino acid headgroups facing outwards, interacting with each other via hydrogen bonds. nih.gov X-ray diffraction is a key technique used to determine the interlayer spacing and confirm the lamellar organization. researchgate.net

Interactions with Biological Systems: in Vitro and Model Based Research

Interactions with Model Biological Membranes

The interaction of N-dodecanoyl amino acid derivatives, including N-dodecanoyl-valine, with model biological membranes, such as phospholipid vesicles, has been a subject of scientific investigation to understand their influence on membrane properties. These studies provide insights into how such amphiphilic molecules integrate into and affect the structure and function of lipid bilayers.

Incorporation Behavior into Phospholipid Vesicle Membranes

N-dodecanoyl amino acid-type surfactants, like this compound, exhibit specific incorporation behaviors when introduced to phospholipid vesicles, such as those made from L-alpha-dipalmitoylphosphatidylcholine (DPPC). researchgate.net Research indicates that at very low concentrations, significantly below their critical micelle concentration (CMC), these surfactants have a minimal effect on the integrity of the DPPC vesicle. researchgate.net However, as the concentration approaches the CMC, a notable release of encapsulated fluorescent probes from the vesicles is observed, indicating a disruption of the membrane barrier. researchgate.net

The tendency for these surfactants to induce leakage from vesicles is influenced by the hydrophobicity of the amino acid residue. researchgate.net An increase in the hydrophobicity of the amino acid promotes this leakage. researchgate.net Isothermal titration calorimetry has been employed to determine the binding enthalpy and binding constant of these surfactants to DPPC vesicles. While the binding enthalpy appears to be independent of the specific amino acid, the binding constant increases with the growing hydrophobicity of the amino acid side chain. researchgate.net This suggests that more hydrophobic derivatives, such as those with valine, leucine (B10760876), and phenylalanine, have a stronger affinity for the lipid bilayer. researchgate.net

Furthermore, the molar ratio of the bound surfactant to the DPPC molecule at saturation is considerably higher than that observed for a simple surfactant like sodium dodecyl sulfate, and this ratio is not significantly affected by the structure of the amino acid side chain. researchgate.net Computational studies suggest that the acyl chains of these N-dodecanoyl amino acid surfactants are tilted with respect to the normal of the bilayer. researchgate.net

| Surfactant Property | Observation with N-Dodecanoyl Amino Acid Surfactants |

| Effect at Low Concentration | Minimal impact on DPPC vesicle integrity. researchgate.net |

| Effect near CMC | Significant release of entrapped fluorescent probes. researchgate.net |

| Influence of Amino Acid | Increased hydrophobicity promotes vesicle leakage. researchgate.net |

| Binding Enthalpy | Independent of the amino acid type. researchgate.net |

| Binding Constant | Increases with the hydrophobicity of the amino acid. researchgate.net |

Protein and Biomolecule Interactions (Non-Clinical Contexts)

The interaction of N-dodecanoyl amino acid derivatives with proteins is an area of interest for understanding how these surfactants can affect protein structure and function.

Binding Interactions with Model Proteins (e.g., Hemoglobin, Myoglobin)

Studies on the interaction of amino acid-based surfactants with heme proteins like hemoglobin and myoglobin (B1173299) provide a model for understanding the binding of this compound. Research on a similar compound, sodium N-dodecanoyl sarcosinate (SDDS), has shown that the interaction with these proteins begins with the monomeric form of the surfactant, leading to the formation of small, induced micelles. nih.govresearchgate.net These micelles then bind to the protein backbone. nih.govresearchgate.net

The binding process is complex and can involve various types of interactions, including hydrophobic and electrostatic forces. In the case of myoglobin, it has been reported that SDDS can form a hydrogen bond with Lys 102, indicating strong interactions. researchgate.net The binding affinity can be influenced by factors such as pH, which can alter the protonation state of the protein and affect electrostatic interactions. nih.gov The binding of such surfactants can occur in the vicinity of tryptophan residues within the proteins. nih.govresearchgate.net

| Protein | Interacting Surfactant (Model) | Key Interaction Findings |

| Hemoglobin | Sodium N-dodecanoyl sarcosinate (SDDS) | Interaction starts with surfactant monomers, forming induced micelles that bind to the protein. nih.govresearchgate.net |

| Myoglobin | Sodium N-dodecanoyl sarcosinate (SDDS) | Hydrogen bond formation with Lys 102 observed. researchgate.net |

Conformational Changes in Biomolecules Induced by this compound

The binding of N-dodecanoyl amino acid surfactants to proteins can induce significant conformational changes. nih.govresearchgate.net An alteration in the shape of a protein due to the binding of a molecule is a known phenomenon. pharmacologycanada.org In the context of hemoglobin and myoglobin interacting with sodium N-dodecanoyl sarcosinate, circular dichroism (CD) spectroscopy has revealed that the protein's secondary structure is considerably perturbed upon interaction with the surfactant. nih.govresearchgate.net This perturbation can lead to the denaturation of the protein structure as more surfactant binds. nih.govresearchgate.net

Synchronous fluorescence spectroscopy has indicated that such interactions can increase the hydrophobicity of the microenvironment around both tryptophan and tyrosine residues in hemoglobin. researchgate.net The binding of oxygen to hemoglobin itself induces a conformational shift from the "tense" (T) state to the "relaxed" (R) state, which involves the breaking of salt bridges and the formation of new hydrogen bonds and hydrophobic interactions. themedicalbiochemistrypage.orgkenyon.eduwikipedia.org The interaction with surfactants can further disrupt these delicate structural arrangements. The unfolding of the protein can be significant, as seen with the interaction of SDDS with myoglobin, where an increase in surfactant concentration leads to protein unfolding. researchgate.net

Modulation of Microbial Processes in Research Models (e.g., Quorum Sensing, Biofilm Formation)

N-acyl amino acids (NAAAs) represent a significant family of endogenous signaling molecules. mdpi.com While extensive research into bacterial communication has focused on N-acyl-homoserine lactones (AHLs) as primary signaling molecules in Gram-negative bacteria, the structurally similar NAAAs are gaining attention for their potential roles in these processes. mdpi.compnas.org The core structure of these signaling molecules, featuring a fatty acid acyl chain, is crucial for their function in regulating processes like virulence factor production and biofilm formation. pnas.orgpnas.org

Although direct research on this compound's specific role in quorum sensing (QS) is not extensively documented, studies on related compounds provide significant insights into its potential activities. The dodecanoyl (C12) acyl chain, present in this compound, is also a component of N-dodecanoyl-L-homoserine lactone (C12-HSL) and N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL), which are potent QS signals used by opportunistic pathogens like Pseudomonas aeruginosa to regulate virulence and biofilm development. frontiersin.orgresearchgate.netfrontiersin.org

Research into quorum quenching (the disruption of QS signaling) and biofilm inhibition has highlighted molecules containing structural elements related to this compound.

Valine-Containing Cyclic Dipeptides: An ethyl acetate (B1210297) extract from Pseudomonas aeruginosa RKC1 demonstrated quorum-sensing inhibition against the soft rot pathogen Lelliottia amnigena RCE. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) analysis revealed that the extract's predominant components were cyclic dipeptides (also known as diketopiperazines), including Cyclo (L-prolyl-L-valine). nih.gov These compounds were shown to inhibit biofilm formation by the pathogen, suggesting that valine-containing structures can play a role in modulating microbial communication. nih.gov

D-Amino Acids and Biofilm Inhibition: Several studies have shown that certain D-amino acids, the stereoisomers of the more common L-amino acids, can inhibit or disperse bacterial biofilms. In the Gram-positive bacterium Staphylococcus aureus, D-amino acids, including D-valine, were found to prevent the formation of mature biofilms. nih.gov The mechanism does not appear to block the initial attachment of cells to a surface but rather inhibits the subsequent growth and accumulation of cells into larger aggregates by interfering with the protein component of the extracellular matrix. nih.gov Similarly, in Bacillus subtilis, the biofilm-inhibitory effects of D-amino acids are attributed largely to their interference with protein synthesis. nih.gov A study on mixed microbial cultures also found that D-amino acids could significantly reduce biofilm biomass and the secretion of extracellular polymeric substances (EPS), which are crucial for biofilm integrity. semanticscholar.org

| D-Amino Acid | Model Organism/System | Observed Effect | Reference |

|---|---|---|---|

| D-Valine (as part of a mixture) | Staphylococcus aureus | Impaired biofilm formation by blocking the growth of foci into large aggregates. | nih.gov |

| D-Leucine, D-Methionine, D-Tyrosine, D-Tryptophan | Bacillus subtilis | Inhibited biofilm formation, an effect linked to toxic impacts on protein synthesis. | nih.gov |

| D-Tyrosine, D-Aspartic Acid, D-Tryptophan, D-Leucine | Mixed Microorganisms | Reduced adhesion efficiency and inhibited biofilm biomass. Decreased protein and carbohydrate content in the extracellular polymeric substance (EPS). | semanticscholar.org |

While these findings indicate that the constituent parts of this compound (the dodecanoyl acyl chain and the valine amino acid) are involved in modulating microbial processes, further research is needed to elucidate the specific functions of the complete molecule in quorum sensing and biofilm formation.

Cellular and Subcellular Interactions in Non-Human Model Systems

N-dodecanoyl-L-amino acids, including this compound, are amphiphilic molecules that possess the ability to self-assemble and interact with biological structures, particularly lipid membranes and proteins. mdpi.com Their surfactant-like properties are central to their interactions within biological systems. academie-sciences.fr Research using in vitro and cellular models has begun to explore these interactions.

A key study investigated the role of various amino acids in mitigating oxidative stress, employing N-dodecanoylated derivatives to enhance their lipophilicity and interaction with cell membranes. pnas.org In this research, N-dodecanoyl valine ethyl ester (NDo-V-OEt) was synthesized and utilized in experiments to assess the inhibition of lipid peroxidation in cellular models. pnas.org These AA-lipid hybrid molecules were designed to probe interactions under conditions of oxidative stress, demonstrating a direct application of this compound derivatives in studying cellular-level phenomena in non-human systems. pnas.org

| Compound Abbreviation | Full Compound Name | Reference |

|---|---|---|

| NDo-W-OEt | N-dodecanoyl tryptophan ethyl ester | pnas.org |

| NDo-Y-OEt | N-dodecanoyl tyrosine ethyl ester | pnas.org |

| NDo-F-OEt | N-dodecanoyl phenylalanine ethyl ester | pnas.org |

| NDo-L-OEt | N-dodecanoyl leucine ethyl ester | pnas.org |

| NDo-V-OEt | N-dodecanoyl valine ethyl ester | pnas.org |

| NDo-A-OEt | N-dodecanoyl alanine (B10760859) ethyl ester | pnas.org |

The fundamental physicochemical properties that drive these interactions have also been a subject of research. Studies on N-lauroyl-L-valine (another name for N-Dodecanoyl-L-valine) have examined its ability to form chiral aggregates in various organic solvents, a process driven by its molecular structure. whiterose.ac.uk Furthermore, crystallographic and energy framework analyses of N-dodecanoyl-L-amino acids, including the valine derivative, show that they form lamellar, self-assembled structures in their solid state, a property that underpins their behavior as organogelators and their potential to interact with and organize within lipid environments. mdpi.com

Supporting research on related N-dodecanoyl amino acid surfactants further illustrates the capacity for these molecules to interact with cellular components. For instance, Sodium N-dodecanoyl sarcosinate (SDDS), which shares the N-dodecanoyl chain, has been shown to interact with the cytoplasmic membrane of Escherichia coli. nih.gov Such studies demonstrate that the N-dodecanoyl acyl chain facilitates insertion into and perturbation of biological membranes, providing a mechanistic basis for the observed cellular effects of this compound derivatives.

Computational and Theoretical Investigations of N Dodecanoyl Valine

Molecular Docking Studies for Binding Site Prediction (e.g., with proteins)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. d-nb.infomdpi.com It is widely employed in drug discovery and molecular biology to understand and predict the interaction between a ligand, such as N-Dodecanoyl-valine, and a target protein. nih.govpsychiatryinvestigation.org The process involves sampling possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each conformation. d-nb.info

As of the current literature review, specific molecular docking studies detailing the binding of this compound to particular protein targets to predict binding sites are not extensively available. However, research on structurally related amino acid-based surfactants illustrates the application of this methodology. For instance, computational studies on sodium N-dodecanoyl sarcosinate have utilized molecular docking to investigate its binding interactions with heme proteins like hemoglobin and myoglobin (B1173299). researchgate.net Such studies can identify the most probable binding sites within protein pockets and analyze the forces driving the interaction. researchgate.net A computational investigation was also performed to simulate the docking of various compounds to the N-terminal valine site of hemoglobin, demonstrating the utility of these methods in predicting molecular interactions at specific protein residues. researchgate.net These examples highlight the potential of molecular docking to elucidate the protein-binding characteristics of this compound in future studies.

Prediction of Aggregation Propensities and Structural Features

Computational methods have been instrumental in predicting the aggregation behavior and supramolecular structures of N-Dodecanoyl-L-valine. These studies reveal a strong propensity for self-assembly driven by specific intermolecular interactions.

Research on a series of N-dodecanoyl-L-amino acids, including N-Dodecanoyl-L-valine (identified as 5-Val in the study), has utilized energy frameworks analysis based on single-crystal X-ray diffraction data to understand their gelling properties. mdpi.comnih.gov This approach calculates the interaction energies between molecules in the crystal lattice, providing a quantitative picture of the forces driving self-assembly. mdpi.com

The findings indicate that N-Dodecanoyl-L-valine molecules arrange themselves into lamellar structures. mdpi.comnih.gov The stability of this assembly is primarily dictated by hydrogen bonds involving the carboxylic acid and amide groups, which contribute significantly to the coulombic (electrostatic) interaction energy. mdpi.com The long dodecanoyl chains are stabilized by dispersion forces. researchgate.net A key structural feature identified for N-Dodecanoyl-L-valine is the formation of a cyclic supramolecular synthon, stabilized by hydrogen bonds. mdpi.com

The intermolecular interaction energies calculated for N-Dodecanoyl-L-valine highlight the contributions of different forces to its supramolecular structure.

| Interaction Type | Energy (kJ/mol) | Description |

|---|---|---|

| Coulombic | -110.1 | Energy from electrostatic interactions, primarily from hydrogen bonding between amide and carboxylic acid groups. |

| Dispersion | -170.8 | Energy from van der Waals forces, significant for the packing of the long alkyl chains. |

| Total Energy | -159.2 | The overall interaction energy, indicating a highly stable crystal packing that promotes aggregation. |

These computational analyses demonstrate that the aggregation of N-Dodecanoyl-L-valine is a highly organized process. The hydrophilic amino acid heads form a stable network via strong, directional hydrogen bonds, while the hydrophobic dodecanoyl tails pack together, driven by dispersion forces. researchgate.netresearchgate.net This amphiphilic nature is key to its ability to form self-assembled fibrillary networks, which are responsible for its observed properties as a low-molecular-weight organogelator. mdpi.comnih.gov

Advanced Applications in Materials Science and Research Tool Development

Utilization in Micellar Systems for Analytical Separations

N-Dodecanoyl-valine and its derivatives are utilized as chiral surfactants in micellar electrokinetic chromatography (MEKC), a powerful analytical separation technique. In MEKC, micelles act as a pseudo-stationary phase, enabling the separation of analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer.

The chiral nature of the valine residue in this compound allows for the creation of chiral micelles. These micelles can selectively interact with enantiomers, which are non-superimposable mirror-image molecules. This enantioselectivity is crucial for the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. For instance, studies have shown that chiral micelles of sodium N-dodecanoyl-L-valinate are particularly effective in resolving racemic mixtures of N-3,5-dinitrobenzoylated isopropyl esters of amino acids. researchgate.net The separation is influenced by steric effects of the amino acid residue in the surfactant and the derivatization of the amino acids being analyzed. researchgate.net

The efficiency of these separations is also dependent on the concentration of the surfactant. Generally, an increase in surfactant concentration leads to a decrease in the retention of analytes. However, this effect is highly dependent on the specific analyte, which can lead to reversals in the order of retention, providing an additional layer of selectivity in the separation process. dcu.ie The formation of these micellar systems is a spontaneous and stable process, as indicated by negative Gibbs free energy values for micellization. rsc.org

Researchers have explored the use of both monomeric and polymerized forms of N-acyl amino acid surfactants. Polymerized chiral micelles, while eliminating the dynamic equilibrium of conventional micelles, exhibit stronger chiral recognition properties. google.com This leads to enhanced enantiomeric separations. google.com

Below is a table summarizing the properties of micellar systems involving N-decanoyl-L-valine, a close structural analog of this compound, highlighting key parameters in micellar chemistry.

| Property | Value | Conditions | Reference |

| Critical Micelle Concentration (cmc) | Varies | 50 mM Tris-buffer (pH = 9), 298 K | rsc.org |

| Gibbs Free Energy of Micellization (ΔG⁰m) | Negative | 50 mM Tris-buffer (pH = 9), 298 K | rsc.org |

| Gibbs Free Energy of Adsorption (ΔG⁰ads) | Negative | 50 mM Tris-buffer (pH = 9), 298 K | rsc.org |

Role in Biomaterial and Soft Material Development (e.g., Organogels, Hydrogels)

The self-assembly properties of this compound and similar N-acyl amino acids make them excellent candidates for the creation of soft materials like organogels and hydrogels. mdpi.com These materials are three-dimensional networks capable of immobilizing large volumes of organic solvents (organogels) or water (hydrogels). acs.org

The formation of these gels is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions between the lipoamino acid molecules. mdpi.com Specifically, the presence of carboxylic O-H and amide N-H groups in N-dodecanoyl-L-amino acids significantly contributes to the stability of the crystal net energetics, with strong coulombic contributions. mdpi.com The structure of this compound is stabilized by O–H···O(amide) hydrogen bonds, further supported by C–H···O(acid) contacts. mdpi.com

These gels have potential applications in various biomedical fields. Organogels can be used to gel injectable oil solutions of active pharmaceutical ingredients (APIs), enabling sustained drug release. mdpi.com Hydrogels, due to their high water content and biocompatibility, are valuable for tissue engineering and regenerative medicine, where they can mimic the extracellular matrix and support cell growth. acs.orgmdpi.com The properties of these gels, such as their viscoelasticity, can be tuned by modifying the molecular structure of the gelator or by incorporating other molecules. mdpi.commdpi.com For instance, the gelation properties of N-lauroyl-L-alanine, a related compound, have been shown to form transparent gels in apolar solvents like toluene (B28343) and opaque gels in polar solvents like water. mdpi.com

The following table details the interactions responsible for the gel formation in N-dodecanoyl-L-amino acid derivatives.

| Interaction Type | Contributing Groups | Significance | Reference |

| Hydrogen Bonding | Carboxylic O-H, Amide N-H | Major contribution to crystal net energetics | mdpi.com |

| Dispersion Forces | Parallel alignment of alkyl chains | Supports O-H···O(acid) hydrogen bonds | mdpi.com |

| Electrostatic Interactions | O-H···O(amide), C-H···O(acid) | Stabilizes the overall structure | mdpi.com |

Applications in Dispersion and Functionalization of Nanomaterials (e.g., Carbon Nanotubes)

Carbon nanotubes (CNTs) possess exceptional mechanical and electrical properties, but their application is often limited by their tendency to agglomerate due to strong van der Waals forces. researchgate.net this compound and similar surfactants can be used for the non-covalent functionalization of CNTs, which involves the adsorption of the surfactant molecules onto the CNT surface. biotechnology.kiev.uanih.gov This process improves their dispersion in various solvents and polymer matrices. researchgate.netmdpi.com

The hydrophobic dodecanoyl tail of this compound interacts with the hydrophobic surface of the CNTs, while the hydrophilic valine headgroup faces the solvent, preventing re-agglomeration. nih.gov This non-covalent approach is advantageous as it preserves the intrinsic electronic and mechanical properties of the CNTs, which can be compromised by covalent functionalization methods. biotechnology.kiev.ua

The improved dispersion of CNTs is crucial for the fabrication of high-performance polymer nanocomposites. researchgate.netmdpi.com Well-dispersed CNTs can significantly enhance the mechanical, thermal, and electrical properties of the polymer matrix. mdpi.comgecarbon.org The functionalization of CNTs with surfactants can also improve the interfacial adhesion between the CNTs and the polymer, leading to more effective load transfer from the matrix to the nanotubes. gecarbon.org

The table below outlines the different methods for the functionalization of carbon nanotubes.

| Functionalization Method | Description | Effect on CNTs | Reference |

| Non-covalent | Adsorption of surfactants or polymers via van der Waals or π-π interactions. | Preserves intrinsic properties, improves dispersion. | biotechnology.kiev.uanih.gov |

| Covalent | Chemical modification of the CNT surface, creating covalent bonds. | Can alter intrinsic properties, improves dispersion and interfacial adhesion. | biotechnology.kiev.ua |

Development as a Research Tool for Membrane Biology Studies

The study of membrane proteins is essential for understanding many cellular processes, but it is often hindered by the difficulty of extracting these proteins from their native lipid bilayer environment without disrupting their structure and function. mit.edusciencedaily.com The amphiphilic nature of molecules like this compound makes them relevant to the study of biological membranes. mdpi.com

While not a direct tool for protein extraction, the principles governing the self-assembly of this compound into micelles and bilayers provide insights into the forces that drive the organization of biological membranes. oregonstate.education The hydrophobic effect, which causes the dodecanoyl chains to aggregate and minimize contact with water, is the same fundamental force that drives the formation of the lipid bilayer. oregonstate.education

Furthermore, the interaction of small amphiphilic molecules with lipid membranes can be used to probe membrane properties. For example, the incorporation of acylated amino acids into lipid bilayers can alter membrane fluidity and curvature, providing a means to study the influence of these parameters on membrane protein function. mdpi.com The study of how arginine-rich peptides, often acylated with fatty acids like dodecanoic acid, interact with and penetrate cell membranes offers valuable information on membrane translocation mechanisms. mdpi.com The combination of the positively charged arginine and the hydrophobic dodecanoyl moiety can lead to efficient interactions with the phospholipids (B1166683) in the cell membrane. mdpi.com

Investigations in Agricultural Research Models (e.g., Bacterial Infection Control in Plants)

In agriculture, there is a growing need for alternatives to traditional chemical pesticides for controlling plant diseases. mdpi.com One promising approach is the disruption of quorum sensing (QS) in pathogenic bacteria. frontiersin.org QS is a cell-to-cell communication system that bacteria use to coordinate their virulence. frontiersin.org This communication is mediated by signaling molecules, such as N-acylhomoserine lactones (AHLs) in many Gram-negative bacteria. frontiersin.org

While this compound itself is not directly used as a quorum quenching agent, the structural similarities between N-acyl amino acids and AHLs are noteworthy. Some bacteria have been identified that can degrade AHLs, effectively silencing the QS systems of pathogens. acs.org For example, the bacterium Stenotrophomonas maltophilia HS-18 has been shown to degrade a wide range of AHLs, including N-dodecanoyl-L-homoserine lactone (C12-HSL). acs.org This degradation is often carried out by enzymes such as AHL-acylases, which hydrolyze the amide bond of the AHL molecule. acs.org

The study of this compound and its interactions in biological systems can provide a model for understanding the recognition and degradation of AHLs by these quorum-quenching enzymes. This knowledge could be applied to the development of novel biocontrol agents that specifically target the QS systems of plant pathogens, offering a more sustainable and environmentally friendly approach to crop protection. researchgate.net The use of beneficial microorganisms that produce such enzymes is a key strategy in the development of biopesticides. mdpi.comrsc.org

The following table lists some of the N-acylhomoserine lactones that are degraded by quorum-quenching bacteria.

| N-Acylhomoserine Lactone (AHL) | Degradation by Strain HS-18 | Significance in Quorum Sensing | Reference |

| N-butanoyl-L-homoserine lactone (C4-HSL) | Yes | Short-chain AHL signal | acs.org |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | Yes | Short-chain AHL signal | acs.org |

| N-octanoyl-L-homoserine lactone (C8-HSL) | Yes | Medium-chain AHL signal | acs.org |

| N-decanoyl-L-homoserine lactone (C10-HSL) | Yes | Long-chain AHL signal | acs.org |

| N-dodecanoyl-L-homoserine lactone (C12-HSL) | Yes | Long-chain AHL signal | acs.org |

Degradation Pathways and Environmental Fate Studies in Model Systems

Biodegradation Pathways in Soil Environments

Research indicates that N-Dodecanoyl-valine, also referred to as N-lauroyl-l-valine, undergoes biodegradation in soil environments. tandfonline.comresearchgate.net Upon introduction into the soil, the compound is firmly absorbed by soil particles. tandfonline.comresearchgate.net The primary biodegradation pathway involves the enzymatic cleavage of the amide bond that links the fatty acid and the amino acid components. tandfonline.com

This initial hydrolysis step yields two primary metabolites: lauric acid (dodecanoic acid) and the amino acid L-valine. tandfonline.com Subsequent microbial action further degrades these initial products. Lauric acid enters the β-oxidation pathway, a common metabolic process for fatty acids, where it is broken down into shorter-chain fatty acids. tandfonline.com Gas chromatography analysis has detected capric acid (C10) as an intermediate during this process. tandfonline.comresearchgate.net Ultimately, the carbon from the lauroyl chain is mineralized to carbon dioxide (CO2), a transformation confirmed by experiments using radiolabeled N-lauroyl-l-valine (¹⁴C) which showed the production of ¹⁴CO₂ as a final product. tandfonline.comresearchgate.net

The biodegradability of amino acid-based surfactants is a recognized characteristic, contributing to their consideration as environmentally compatible alternatives to conventional surfactants. researchgate.netacademie-sciences.fr The degradation process relies on the activity of soil microorganisms which possess the necessary enzymes, such as amidases or specific acylases, to break down the compound. oup.comnih.govnih.gov

Table 1: Summary of Biodegradation Findings for this compound in Soil

| Parameter | Finding | Source(s) |

|---|---|---|

| Primary Mechanism | Enzymatic cleavage of the amide bond. | tandfonline.com |

| Initial Products | Lauric Acid and L-Valine. | tandfonline.com |

| Lauric Acid Fate | Enters β-oxidation pathway. | tandfonline.com |

| Intermediate | Capric Acid (C10). | tandfonline.comresearchgate.net |

| Final Product | Carbon Dioxide (CO₂). | tandfonline.comresearchgate.net |

| Soil Interaction | Firm absorption to soil particles. | tandfonline.comresearchgate.net |

Photodegradation under Simulated Sunlight and Ultraviolet (UV) Radiation

The stability of this compound when exposed to light has been investigated to understand its persistence in environments where sunlight is a factor. Studies subjecting the compound to both simulated sunlight and ultraviolet (UV) radiation have concluded that this compound is stable under these conditions. tandfonline.comresearchgate.net This resistance to photolysis indicates that photodegradation is not a significant environmental removal pathway for this compound. tandfonline.comresearchgate.net While some complex amino acid derivatives can undergo photodegradation, particularly when complexed with metal ions, this does not appear to be the case for this compound in its uncomplexed form. researchgate.netnih.gov

Table 2: Photodegradation Stability of this compound

| Radiation Type | Stability | Source(s) |

|---|---|---|

| Sunlight | Stable | tandfonline.comresearchgate.net |

| Ultraviolet (UV) Rays | Stable | tandfonline.comresearchgate.net |

Identification of Metabolites and Degradation Products (e.g., Lauric Acid, L-Valine)

The breakdown of this compound in soil proceeds through a defined pathway, resulting in the formation of specific metabolites. The principal degradation products identified through analytical methods such as gas chromatography are Lauric Acid and L-Valine. tandfonline.comchemsrc.com

Lauric Acid (Dodecanoic Acid): This saturated fatty acid with a 12-carbon chain is released upon the hydrolysis of the parent molecule. tandfonline.com It serves as a substrate for further microbial metabolism, primarily through the β-oxidation pathway, which sequentially shortens the carbon chain. tandfonline.com The detection of capric acid (a 10-carbon fatty acid) supports this degradation sequence. tandfonline.comresearchgate.net

L-Valine: This essential amino acid is the other primary product of the initial hydrolytic cleavage. tandfonline.com Once released, L-valine can be utilized by soil microorganisms as a source of carbon and nitrogen, entering into general amino acid catabolic pathways. tandfonline.com

The complete mineralization of the compound is evidenced by the evolution of CO₂, as demonstrated in studies using ¹⁴C-labeled N-lauroyl-l-valine. tandfonline.comresearchgate.net

Table 3: Identified Degradation Products of this compound

| Product | Chemical Class | Method of Identification | Environmental Fate | Source(s) |

|---|---|---|---|---|

| Lauric Acid | Fatty Acid | Gas Chromatography | Further degradation via β-oxidation | tandfonline.comresearchgate.netchemsrc.com |

| L-Valine | Amino Acid | Microbial Assay | Utilized by microorganisms | tandfonline.comchemsrc.com |